2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester
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Overview
Description
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long perfluorinated alkyl chain, which imparts distinct hydrophobic and lipophobic characteristics. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid with a suitable alcohol derivative. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of bio-compatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of coatings and surface treatments that require hydrophobic and lipophobic properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester involves its interaction with various molecular targets. The perfluorinated alkyl chain interacts with hydrophobic regions of proteins and cell membranes, altering their properties and functions. This interaction can affect molecular pathways involved in cell signaling and membrane transport.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecyl ester
- 2-Propenoic acid, 2-methyl-, 3,3,4,4,5,5,6,6,7,7,9,9,10,10,11,11,12,12,12-nonadecafluorododecyl ester
Uniqueness
The uniqueness of 2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester lies in its extended perfluorinated alkyl chain, which provides superior hydrophobic and lipophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring extreme resistance to water and oils.
Properties
CAS No. |
72276-06-3 |
---|---|
Molecular Formula |
C20H14F25NO4S |
Molecular Weight |
839.4 g/mol |
IUPAC Name |
2-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C20H14F25NO4S/c1-3-8(47)50-6-5-46(2)51(48,49)7-4-9(21,22)10(23,24)11(25,26)12(27,28)13(29,30)14(31,32)15(33,34)16(35,36)17(37,38)18(39,40)19(41,42)20(43,44)45/h3H,1,4-7H2,2H3 |
InChI Key |
JDZXXQOQZYTYCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCOC(=O)C=C)S(=O)(=O)CCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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